molecular formula C26H24BF4N B12307072 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate

Katalognummer: B12307072
Molekulargewicht: 437.3 g/mol
InChI-Schlüssel: UMKCMUXNHHRTFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate is a chemical compound known for its unique structure and properties It is a pyridinium salt with a tetrafluoroborate anion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate typically involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) with continuous stirring. The mixture is then allowed to stand overnight, resulting in the formation of yellow crystalline product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate involves its interaction with molecular targets and pathways. As a sensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate is unique due to its specific structure and properties, which make it suitable for various applications in photochemistry and as a sensitizer. Its tetrafluoroborate anion also contributes to its stability and reactivity in different chemical environments.

Eigenschaften

Molekularformel

C26H24BF4N

Molekulargewicht

437.3 g/mol

IUPAC-Name

2,4,6-triphenyl-1-propylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C26H24N.BF4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h3-17,19-20H,2,18H2,1H3;/q+1;-1

InChI-Schlüssel

UMKCMUXNHHRTFU-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.